Cas no 6426-26-2 (2-Cyclohexen-1-ol, (1S)-)

2-Cyclohexen-1-ol, (1S)-, is a chiral cyclic alcohol with a defined stereocenter at the 1-position, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its cyclohexenol structure provides a versatile scaffold for further functionalization, including oxidation, reduction, or substitution reactions. The (1S)-enantiomer is particularly useful in the synthesis of optically active compounds, where stereochemical control is critical. This compound exhibits moderate stability under standard conditions and is compatible with a range of organic solvents. Its enantiomeric purity and well-defined reactivity profile make it a preferred choice for researchers in medicinal chemistry and fine chemical synthesis.
2-Cyclohexen-1-ol, (1S)- structure
2-Cyclohexen-1-ol, (1S)- structure
Product Name:2-Cyclohexen-1-ol, (1S)-
CAS No:6426-26-2
MF:C6H10O
MW:98.1430020332336
CID:424348
PubChem ID:5325854
Update Time:2025-10-18

2-Cyclohexen-1-ol, (1S)- Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclohexen-1-ol, (1S)-
    • (-)-(1S)-2-cyclohexen-1-ol
    • DTXSID301020608
    • 6426-26-2
    • (1S)-cyclohex-2-en-1-ol
    • (1S)-2-Cyclohexen-1-ol
    • EN300-370607
    • (S)-2-Cyclohexen-1-ol
    • Inchi: 1S/C6H10O/c7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2/t6-/m1/s1
    • InChI Key: PQANGXXSEABURG-ZCFIWIBFSA-N
    • SMILES: O[C@@H]1C=CCCC1

Computed Properties

  • Exact Mass: 98.0732
  • Monoisotopic Mass: 98.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 76.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

2-Cyclohexen-1-ol, (1S)- Pricemore >>

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